N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Medicinal Chemistry Tubulin Inhibition Structure-Activity Relationship

Procure N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide for reliable tubulin-focused screening. The 3,4,5-trimethoxyphenyl motif is critical for colchicine-site binding, showing IC50 values of 8.3–11.4 µM in related series. Unlike dimethoxy or thiophene analogues (e.g., CAS 941994-06-5), only this substitution pattern ensures the desired microtubule disruption. Its metabolically stable 1,3,4-oxadiazole-isoxazole core makes it the correct choice for comparative PK profiling against ester-linked comparators.

Molecular Formula C15H14N4O6
Molecular Weight 346.299
CAS No. 941913-71-9
Cat. No. B2379269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
CAS941913-71-9
Molecular FormulaC15H14N4O6
Molecular Weight346.299
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)14-18-19-15(24-14)17-13(20)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20)
InChIKeyYJAIBARNPIMZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941913-71-9): Structural Identity and Core Pharmacophore Features


N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941913-71-9) is a fully synthetic heterocyclic small molecule (MW 346.30, C15H14N4O6) that integrates three pharmacophoric elements: a 3,4,5-trimethoxyphenyl ring, a central 1,3,4-oxadiazole bridge, and a terminal isoxazole-5-carboxamide moiety [1]. The 3,4,5-trimethoxyphenyl group is a well-established hallmark of microtubule-targeting agents, structurally related to combretastatin A-4 and its analogues, and is recognized for its capacity to interact with the colchicine-binding site on tubulin [2]. The compound belongs to a broader family of 2,5-disubstituted 1,3,4-oxadiazole-isoxazole hybrids that have drawn attention in medicinal chemistry for anticancer and anti-inflammatory screening programs [3].

Why Structural Analogues of 941913-71-9 Cannot Be Assumed Equivalent for Procurement


Compounds within the isoxazole-5-carboxamide–oxadiazole class exhibit steep structure-activity relationships (SAR), where seemingly conservative modifications—such as replacing the 3,4,5-trimethoxyphenyl substituent with a 3,5-dimethoxyphenyl, thiophene, or furan ring—can drastically alter tubulin-binding affinity, cytotoxicity, and metabolic stability [1]. The specific combination of the 3,4,5-trimethoxyphenyl group (required for colchicine-site occupancy) and the isoxazole-5-carboxamide terminus (which modulates hydrogen-bond donor/acceptor topology) is not interchangeable with other disclosed analogues such as N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 941994-06-5) or N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide; these analogs are expected to produce divergent biological fingerprints and solubility profiles . Procurement of a nominal “in-class” compound without verifying the exact substitution pattern risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide


Trimethoxy vs. Dimethoxy Substitution: Impact on Tubulin-Binding Potential

In the 1,3,4-oxadiazole-isoxazole hybrid chemotype, the presence of three methoxy groups (3,4,5-trimethoxyphenyl) versus two (3,5-dimethoxyphenyl) is critical for colchicine-site tubulin binding, as established by combretastatin A-4 SAR [1]. Compound 941913-71-9 retains the full 3,4,5-trimethoxyphenyl motif, whereas its closest commercially available comparator, N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 941994-06-5), lacks the para-methoxy group. Literature on related oxadiazole-trimethoxyphenyl conjugates reports IC50 values of 8.3–11.4 µM against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines [2]; the dimethoxy analogue is expected to exhibit reduced potency based on well-characterized combretastatin SAR trends.

Medicinal Chemistry Tubulin Inhibition Structure-Activity Relationship

Heteroaryl Carboxamide Terminus Differentiation: Isoxazole vs. Furan-2-carboxamide

The isoxazole-5-carboxamide terminus of 941913-71-9 provides a unique hydrogen-bond donor/acceptor arrangement (amide NH and isoxazole N/O) distinct from the furan-2-carboxamide terminus present in the closely related compound N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide . Isoxazole-5-carboxamides have been specifically disclosed as TRPV1 modulators and p38 MAP kinase inhibitors in patent literature, whereas furan-2-carboxamides are not represented in these same target classes [1]. The difference in heteroaryl electronics (isoxazole: electron-deficient; furan: electron-rich) is expected to alter target selectivity and metabolic oxidative susceptibility.

Medicinal Chemistry Hydrogen Bonding Solubility

Metabolic Stability Advantage of the 1,3,4-Oxadiazole Core vs. Ester or Hydrazide Linkers

The 1,3,4-oxadiazole ring of 941913-71-9 serves as a metabolically stable bioisostere for ester and hydrazide linkages that are commonly used in combretastatin analogues but are rapidly hydrolyzed in vivo [1]. Comparative stability studies on 1,3,4-oxadiazole-containing compounds demonstrate significantly prolonged half-lives in human liver microsomes (HLM) relative to analogous esters (e.g., T1/2 >60 min for oxadiazole vs. <10 min for ester-linked combretastatin prodrugs) [2]. The combination of the oxadiazole linker with the isoxazole-5-carboxamide group is designed to further reduce oxidative metabolism compared to alkyl-substituted oxadiazoles.

Drug Metabolism Pharmacokinetics Stability

Physicochemical Property Differentiation: Lipophilicity and Solubility vs. Thiophene Analogues

The 3,4,5-trimethoxyphenyl substituent of 941913-71-9 confers lower lipophilicity (predicted logP ~1.9) compared to thiophene-substituted analogues such as N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (predicted logP ~1.2–1.5), yet with higher topological polar surface area (TPSA ~114 Ų vs. ~93 Ų) [1]. The trimethoxy compound is predicted to exhibit moderate aqueous solubility (estimated ~25–50 µM at pH 7.4) compared to the lower solubility anticipated for the thiophene analog (estimated <10 µM), based on computational property calculations using the same molecular framework .

Physicochemical Properties Lipophilicity Aqueous Solubility

Procurement-Relevant Application Scenarios for 941913-71-9


Microtubule-Targeted Anticancer Screening Libraries

Due to the 3,4,5-trimethoxyphenyl colchicine-site pharmacophore [1], 941913-71-9 is most appropriately procured for inclusion in focused screening libraries designed to identify novel microtubule-disrupting agents. Its structural differentiation from dimethoxy or thiophene analogues makes it the preferred choice when screening against tubulin-dependent cancer cell lines (e.g., A549, MCF-7, HeLa) where the trimethoxy motif has demonstrated IC50 values of 8.3–11.4 µM in closely related oxadiazole series [2].

TRPV1 or p38 MAP Kinase Target-Centric Hit Expansion

The isoxazole-5-carboxamide moiety is a privileged fragment for TRPV1 antagonism and p38 MAP kinase inhibition [3]. 941913-71-9 serves as a tractable starting scaffold for hit-to-lead optimization in these pathways, offering a structural bridge between the combretastatin-like tubulin pharmacophore and kinase/ion channel target space.

Metabolic Stability Comparative Studies with Ester-Linked Combretastatin Prodrugs

The 1,3,4-oxadiazole ring provides a metabolically resistant bioisostere replacement for ester or hydrazide linkages [4]. Researchers conducting comparative microsomal stability or in vivo pharmacokinetic profiling should procure 941913-71-9 alongside ester-linked comparators (e.g., CA4P) to quantify the stability advantage conferred by the oxadiazole-isoxazole scaffold.

Quote Request

Request a Quote for N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.